![molecular formula C20H28N4O B5496096 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B5496096.png)
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea
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Overview
Description
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea is a complex organic compound that features a quinoline moiety, a piperidine ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.
The final step involves the coupling of the quinoline and piperidine intermediates with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions, using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Quinoline amine.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various receptors in the body, modulating their activity. The urea linkage can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Piperidine derivatives: Compounds like piperine, which is found in black pepper and has various pharmacological properties.
Urea derivatives: Compounds such as thiourea, which is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-Propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea is unique due to its combination of a quinoline moiety, a piperidine ring, and a urea linkage
Properties
IUPAC Name |
1-propan-2-yl-3-[[1-(quinolin-8-ylmethyl)piperidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15(2)23-20(25)22-12-16-6-5-11-24(13-16)14-18-8-3-7-17-9-4-10-21-19(17)18/h3-4,7-10,15-16H,5-6,11-14H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKSLGLLKLAKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1CCCN(C1)CC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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